(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese
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Overview
Description
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese is a metalloporphyrin complex where manganese is coordinated to a porphyrin ring substituted with four methoxyphenyl groups. Porphyrins are large, conjugated cyclic molecules known for their photochemical, electrochemical, and biochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin, is synthesized through the condensation of pyrrole with 4-methoxybenzaldehyde under acidic conditions.
Metalation: The synthesized porphyrin ligand is then reacted with a manganese salt, such as manganese(II) acetate, in the presence of a base like triethylamine.
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield oxidized organic substrates, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Photodynamic Therapy: The compound’s photochemical properties make it a potential candidate for photodynamic therapy, a treatment method for cancer.
Materials Science: It is used in the development of advanced materials, such as sensors and photovoltaic cells.
Biochemistry: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Mechanism of Action
The mechanism of action of (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese involves the coordination of the manganese center to the porphyrin ring, which allows it to participate in various redox reactions. The manganese center can cycle between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity in oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Cobalt: Similar in structure but with cobalt as the central metal.
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Iron: Iron is the central metal, and it is used in different catalytic and biochemical applications.
Uniqueness
The uniqueness of (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese lies in its specific redox properties and the ability to catalyze a wide range of reactions. Its photochemical properties also make it suitable for applications in photodynamic therapy and materials science .
Properties
Molecular Formula |
C48H36MnN4O4 |
---|---|
Molecular Weight |
787.8 g/mol |
IUPAC Name |
manganese(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Mn/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
CZYCLYWWKASFTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Mn+2] |
Origin of Product |
United States |
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